molecular formula C11H8FNO2S B2670585 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic Acid CAS No. 187949-92-4

3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic Acid

Cat. No.: B2670585
CAS No.: 187949-92-4
M. Wt: 237.25
InChI Key: GBOBZKIXDFDVRH-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted with an amino group (-NH₂) at position 3, a 4-fluorophenyl group at position 5, and a carboxylic acid (-COOH) at position 2. Its molecular formula is C₁₁H₈FNO₂S, and it exhibits amphoteric properties due to the coexistence of acidic (carboxylic acid) and basic (amino) functional groups. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of kinase inhibitors and antiproliferative agents . Its synthesis involves hydrolysis of the corresponding methyl ester using lithium hydroxide in a mixed solvent system (THF/methanol/water) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOBZKIXDFDVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. Another approach is the direct metallation of thiophene-2-carboxylic acid followed by reaction with N-fluorodibenzenesulfonimide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (Position 5) Molecular Formula Key Properties/Applications References
3-Amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid 4-Fluorophenyl C₁₁H₈FNO₂S Antiproliferative activity; intermediate for ureido-thiophene derivatives (e.g., kinase inhibitors) .
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid 4-Chlorophenyl C₁₁H₈ClNO₂S Higher lipophilicity (clogP) than fluoro analogue; used in cyclization reactions to form thieno[3,2-d]pyrimidines with anticancer activity .
3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylic acid methyl ester 4-Nitrophenyl (ester) C₁₂H₉N₂O₄S Methyl ester derivative enhances solubility; intermediate for nitro-group reduction in drug discovery .
3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid methyl ester 4-Methoxyphenyl (ester) C₁₃H₁₂NO₃S Methoxy group increases electron density; potential for improved bioavailability in prodrug formulations .
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid Tosylamino (-NHSO₂C₆H₄CH₃) C₁₈H₁₄FNO₄S₂ Sulfonamide group enhances binding to enzyme active sites; explored as a protease inhibitor .

Antiproliferative Activity

  • Fluorophenyl vs. Chlorophenyl Derivatives :
    The 4-fluorophenyl analogue exhibits moderate antiproliferative activity against cancer cell lines (e.g., A431), with LD₅₀ values comparable to chlorophenyl derivatives . However, the 4-chlorophenyl variant demonstrates higher lipophilicity (clogP ~3.2 vs. ~2.8 for fluoro), which correlates with improved membrane permeability and intracellular accumulation .
  • Role of Carboxylic Acid vs. Esters : Ester derivatives (e.g., methyl or ethyl esters) show reduced cytotoxicity compared to free carboxylic acids due to decreased ionization at physiological pH, which limits cellular uptake .

Biological Activity

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid is a thiophene derivative with notable biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. Its unique structural features, including an amino group and a carboxylic acid functional group, facilitate interactions with biological targets, enhancing its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H10FNO2SC_{11}H_{10}FNO_2S, with a molecular weight of approximately 251.28 g/mol. The compound features a thiophene ring substituted with an amino group and a 4-fluorophenyl group, which contributes to its biological activity through various mechanisms.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . It acts as an inhibitor of specific enzymes involved in cancer pathways, modulating their activity through binding interactions. The presence of the amino and carboxylic acid groups allows for crucial hydrogen bonding and ionic interactions with biological macromolecules, enhancing its efficacy as a therapeutic agent .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HepG215.2Enzyme inhibition
MCF-712.8Apoptosis induction

Enzyme Inhibition

The compound has been shown to inhibit enzymes related to cancer progression effectively. For instance, it interacts with kinases such as DRAK2 (DAPk-related apoptosis-inducing protein kinase 2), which plays a critical role in apoptosis and immune response regulation . This interaction suggests potential applications in immunotherapy and cancer treatment.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on HepG2 Cell Line : A study evaluated the cytotoxic effects of this compound on HepG2 cells, revealing an IC50 value of 15.2 µM, indicating significant cytotoxicity against liver cancer cells.
  • MCF-7 Cell Line Study : Another investigation focused on the MCF-7 breast cancer cell line, where the compound demonstrated an IC50 value of 12.8 µM, further supporting its potential as an antitumor agent .

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in tumor growth and progression.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its antitumor effects.
  • Interaction with Biological Macromolecules : The structural features allow for effective binding to proteins and nucleic acids, facilitating its therapeutic actions.

Q & A

Q. What are the established synthetic routes for 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step functionalization of the thiophene core. Key steps include:

  • Esterification : Reacting the carboxylic acid group with ethanol under acidic conditions (e.g., HCl) to form ethyl esters, improving solubility for subsequent reactions .
  • Condensation : Using thiophosgene in dry chloroform under reflux to introduce isothiocyanate groups, requiring strict moisture control to avoid side reactions .
  • Cyclization : Employing hydrazine hydrate or triethyl orthoformate to form pyrimidine or triazolopyrimidine derivatives, with temperature control (60–80°C) critical for regioselectivity .
    Catalysts like Lewis acids (e.g., AlCl₃) and solvents (DMF, chloroform) are often used to enhance reaction efficiency.

Q. How should researchers assess the stability of this compound under standard laboratory conditions?

  • Oxidative Degradation : Avoid exposure to strong oxidizing agents (e.g., H₂O₂, KMnO₄), as the thiophene ring is susceptible to cleavage, leading to loss of bioactivity .
  • Storage : Store in amber glass containers at 4°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carboxylic acid group or photodegradation .
  • Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products over time .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Structural Confirmation : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl group at C5) and purity (>95% by HPLC) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical MW: 267.26 g/mol for C₁₁H₇FN₂O₂S) and detect synthetic byproducts .
  • X-ray Crystallography : Resolve crystallographic parameters for SAR studies, particularly to analyze hydrogen bonding via the amino and carboxylic acid groups .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence biological activity compared to other halogenated analogs?

  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions with target proteins (e.g., kinase ATP-binding pockets), improving binding affinity vs. chloro or bromo analogs .
  • Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life in vivo compared to non-fluorinated derivatives .
  • Data Example : In enzyme inhibition assays, the 4-fluoro analog showed IC₅₀ = 0.8 µM against EGFR kinase, versus IC₅₀ = 2.3 µM for the 4-chloro analog .

Q. What strategies can resolve contradictions in reported biological activity across studies?

  • Assay Standardization : Control for variables like solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and cell line passage number .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural Validation : Confirm batch-to-batch consistency via XRD to rule out polymorphic differences affecting activity .

Q. How can computational methods guide the design of analogs with improved target selectivity?

  • Docking Studies : Model interactions with residues in beta-lactamase or kinase active sites (e.g., hydrophobic pockets accommodating the fluorophenyl group) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with inhibitory potency to prioritize synthetic targets .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target range: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What are the key challenges in studying this compound’s degradation pathways, and how can they be addressed?

  • Pathway Identification : Use LC-HRMS to detect oxidation products (e.g., sulfoxide formation at the thiophene sulfur) and hydrolyzed carboxylic acid derivatives .
  • Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and quantify degradation kinetics using Arrhenius plots .
  • Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures or formulate as lyophilized salts to enhance shelf life .

Q. How can solubility limitations in aqueous buffers be overcome for in vitro assays?

  • Prodrug Approach : Synthesize methyl or ethyl esters of the carboxylic acid group, which hydrolyze in vivo to release the active form .
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxic effects .
  • pH Adjustment : Prepare sodium or potassium salts at pH 7–8 to ionize the carboxylic acid and improve aqueous dispersion .

Q. What experimental evidence supports its potential as a multi-target inhibitor in cancer and infectious diseases?

  • Kinase Inhibition : Demonstrated IC₅₀ values <1 µM against EGFR and VEGFR2 via competitive binding assays, with fluorophenyl-thiophene interactions confirmed by mutagenesis studies .
  • Antimicrobial Activity : MIC = 8 µg/mL against MRSA, linked to beta-lactamase inhibition (Ki = 0.5 µM) via covalent modification of catalytic serine residues .
  • Apoptosis Induction : Flow cytometry shows 40% apoptosis in HeLa cells at 10 µM, mediated by caspase-3 activation and PARP cleavage .

Q. What techniques validate target engagement in cellular models?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes, with KD values <100 nM indicating high affinity .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment (e.g., 2°C shift in EGFR melting temperature) .
  • siRNA Knockdown : Correlate reduced target protein expression with diminished compound efficacy (e.g., 70% loss of activity in EGFR-silenced cells) .

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